molecular formula C7H10N4O B13925361 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one CAS No. 176692-58-3

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one

Cat. No.: B13925361
CAS No.: 176692-58-3
M. Wt: 166.18 g/mol
InChI Key: LGMLYHLDAJYNPM-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one is an organic compound that belongs to the class of imidazoles and pyrazoles. This compound is characterized by its unique structure, which includes both an imidazole and a pyrazole ring. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform . The compound finds applications in various scientific research fields, including organic synthesis and biochemistry .

Preparation Methods

The synthesis of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one involves several steps. One common method involves the reaction of 4,5-dihydro-1H-imidazole with 5-methyl-1H-pyrazole-3(2H)-one under specific conditions. The reaction typically requires the use of a solvent such as N,N-dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated at a specific temperature for a certain period, followed by purification steps to obtain the desired product .

Chemical Reactions Analysis

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, the compound is used in the industry for the synthesis of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methyl-1h-pyrazol-3(2h)-one can be compared with other similar compounds, such as 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and 1H-Imidazole, 4,5-dihydro-2-methyl-. These compounds share structural similarities but differ in their specific functional groups and properties. For example, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol contains a phenol group, while 1H-Imidazole, 4,5-dihydro-2-methyl- has a methyl group attached to the imidazole ring . The unique combination of imidazole and pyrazole rings in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

176692-58-3

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H10N4O/c1-5-4-6(12)11(10-5)7-8-2-3-9-7/h4,10H,2-3H2,1H3,(H,8,9)

InChI Key

LGMLYHLDAJYNPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=NCCN2

Origin of Product

United States

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